![molecular formula C12H23N3O2 B14294692 2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate CAS No. 113851-95-9](/img/structure/B14294692.png)
2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate is an organic compound with a unique structure that includes a diazonium group, an ethoxy group, and a dibutylamino group
Métodos De Preparación
The synthesis of 2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate typically involves the reaction of a suitable precursor with a diazotizing agent. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents such as halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound may be used in the study of biological pathways and mechanisms.
Industry: It can be used in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of 2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate involves its interaction with molecular targets such as enzymes or receptors. The diazonium group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The ethoxy and dibutylamino groups may also contribute to the compound’s overall reactivity and specificity.
Comparación Con Compuestos Similares
Similar compounds to 2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate include:
2-Diazonio-1-[2-(methylamino)ethoxy]ethen-1-olate: This compound has a similar structure but with a methylamino group instead of a dibutylamino group.
2-Diazonio-1-ethoxy-2-(triethylgermyl)ethen-1-olate: This compound includes a triethylgermyl group, which imparts different chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which can influence its reactivity and applications.
Propiedades
Número CAS |
113851-95-9 |
|---|---|
Fórmula molecular |
C12H23N3O2 |
Peso molecular |
241.33 g/mol |
Nombre IUPAC |
2-(dibutylamino)ethyl 2-diazoacetate |
InChI |
InChI=1S/C12H23N3O2/c1-3-5-7-15(8-6-4-2)9-10-17-12(16)11-14-13/h11H,3-10H2,1-2H3 |
Clave InChI |
SFOXIHXMBOLYET-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)CCOC(=O)C=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



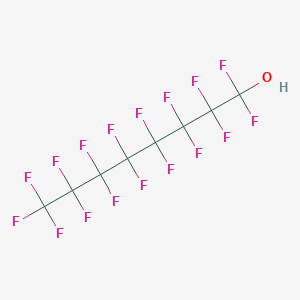
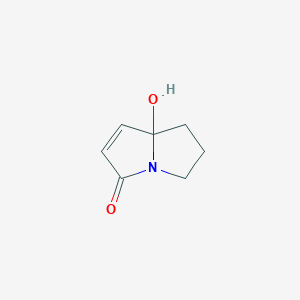
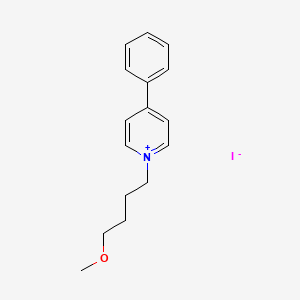
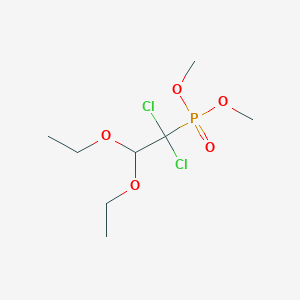
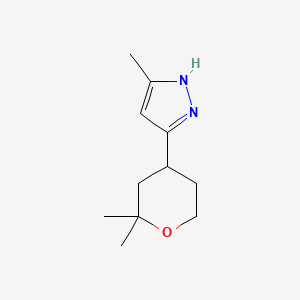
![2,2'-[{[2-(Pyridin-2-yl)ethyl]azanediyl}bis(methylene)]diphenol](/img/structure/B14294635.png)

![N~2~,N~4~,N~6~-Tris[(4-methylphenyl)methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14294654.png)
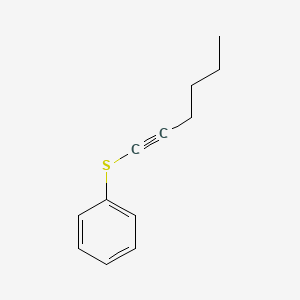
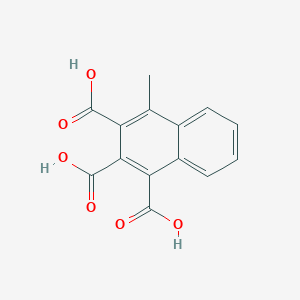
![[1-(Pent-4-en-1-yl)cyclohexyl]methanol](/img/structure/B14294672.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(phenylmethyl)-, ethyl ester](/img/structure/B14294678.png)
